molecular formula C15H22N2O3 B5691484 (4S)-1-isonicotinoyl-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

(4S)-1-isonicotinoyl-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

Cat. No. B5691484
M. Wt: 278.35 g/mol
InChI Key: QXYGXFFZSAEKLA-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-1-isonicotinoyl-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is a synthetic compound that belongs to the family of piperidine derivatives. It is commonly known as INM-176, and it has been extensively studied for its potential pharmacological and therapeutic applications. INM-176 has been shown to possess several interesting properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of INM-176 is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in the inflammatory response. INM-176 has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. Additionally, INM-176 has been shown to inhibit the replication of several viruses, including HIV-1 and HCV.
Biochemical and Physiological Effects:
INM-176 has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. INM-176 has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. Additionally, INM-176 has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

INM-176 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in water, which makes it easy to use in cell culture experiments. However, there are also some limitations to using INM-176 in lab experiments. It is a relatively new compound, and its pharmacokinetic properties are not fully understood. Additionally, there is limited information available on its toxicity and safety profile.

Future Directions

There are several future directions for the research on INM-176. One potential area of research is the development of new drugs that are based on the structure of INM-176. Another potential area of research is the investigation of the pharmacokinetic properties of INM-176 in humans. Additionally, further studies are needed to determine the safety and toxicity profile of INM-176. Finally, more research is needed to fully understand the mechanism of action of INM-176 and its potential therapeutic applications.

Synthesis Methods

The synthesis of INM-176 is a complex process that involves several steps. The first step is the synthesis of 4-(methoxymethyl)-3,3-dimethyl-4-piperidinol. This intermediate is then reacted with isonicotinoyl chloride to obtain the final product, INM-176. The synthesis of INM-176 is a challenging process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

INM-176 has been extensively studied for its potential pharmacological and therapeutic applications. It has been shown to possess several interesting properties that make it a promising candidate for the development of new drugs. INM-176 has been investigated for its potential use as an anti-inflammatory, anti-tumor, and anti-viral agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-14(2)10-17(9-6-15(14,19)11-20-3)13(18)12-4-7-16-8-5-12/h4-5,7-8,19H,6,9-11H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYGXFFZSAEKLA-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(COC)O)C(=O)C2=CC=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]1(COC)O)C(=O)C2=CC=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-1-isonicotinoyl-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.